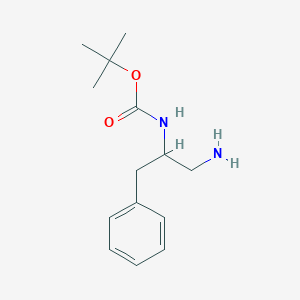

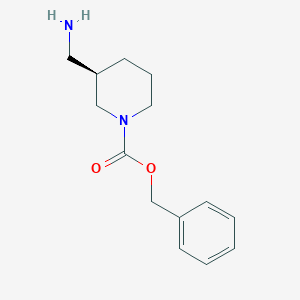

2-(Boc-amino)-3-phenylpropylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

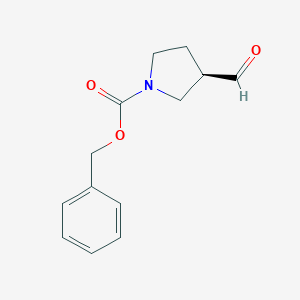

The synthesis of 2-(Boc-amino)-3-phenylpropylamine derivatives involves various strategies, including asymmetric deprotonation and electrophilic amination processes. For instance, Wu et al. (1996) describe a method for synthesizing (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, achieving high enantioselectivity and yields (Wu, Lee, & Beak, 1996). Additionally, Baburaj and Thambidurai (2012) developed a method for the N-amination of amino acids using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, highlighting a route to β-Boc-hydrazino derivatives of amino acids (Baburaj & Thambidurai, 2012).

科学的研究の応用

1. BOC Protection of Amines

- Application Summary : BOC protection is a method used in organic synthesis to protect functional groups from unwanted reactions. In this case, the BOC group is used to protect amines in various compounds, including 2-(Boc-amino)-3-phenylpropylamine .

- Methods of Application : The BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : This method provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

2. Intermediate for Chemical Research

- Application Summary : Compounds like 2-(Boc-amino)-3-phenylpropylamine can be used as intermediates in chemical research .

- Methods of Application : The specific methods of application can vary widely depending on the particular research context .

- Results or Outcomes : The outcomes also depend on the specific research context .

3. Dual Protection of Amino Functions

- Application Summary : This application involves the dual protection of amino functions using Boc groups . This method is particularly useful when there is a need to protect an amino function in a synthetic project .

- Methods of Application : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .

- Results or Outcomes : The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

4. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Application Summary : This application describes a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Safety And Hazards

将来の方向性

The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that compounds like 2-(Boc-amino)-3-phenylpropylamine will continue to be relevant in future research and applications.

特性

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-3-phenylpropylamine | |

CAS RN |

1222902-68-2 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)